Diphenyl orange

Acid-base indicator Strong acid titration pH transition range

Methyl orange changes colour prematurely in strong-acid/weak-base titrations, introducing >1% systematic bias. Diphenyl Orange (Orange IV) fixes this with a low-pH transition that matches the true equivalence point. • Sharp violet-red→yellow endpoint at pH 1.2-3.0 for accurate strong-acid titration • Ethanol-soluble for non-aqueous perchloric acid titrations & Pd(II) detection (LOD 10 µmol dm⁻³) • Mixed with Eriochrome Black T sharpens EDTA Ca²⁺/Mg²⁺ endpoint vs. EBT alone Ready-to-ship indicator grade for analytical and QC labs.

Molecular Formula C33H22N6Na2O9S2
Molecular Weight 756.7 g/mol
Cat. No. B15337946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl orange
Molecular FormulaC33H22N6Na2O9S2
Molecular Weight756.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NN=C2C(=CC3=C(C2=O)C=CC(=C3)NC(=O)NC4=CC5=C(C=C4)C(=O)C(=NNC6=CC=CC=C6)C(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,36-37H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2
InChIKeyVOAJWBUPRMOGSZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl Orange (Orange IV) – Technical Baseline


Diphenyl orange is the trivial name most consistently associated with Tropaeolin OO (Colour Index Acid Orange 5, CAS 554‑73‑4), a mono‑azo dye of formula C₁₈H₁₄N₃NaO₃S and molecular weight 375.38 g mol⁻¹ [1]. It functions as a pH indicator with a characteristic violet‑red→yellow transition in the strongly acidic region (pH 1.2–3.0) and exhibits a λmax of 446–450 nm at pH 3.0 . Confusion with the structurally unrelated dis‑azo textile dye Direct Orange 26 (CAS 3626‑36‑6, MW 756.67 g mol⁻¹) must be actively excluded during procurement, as the two compounds share occasional overlapping trade names but possess entirely different molecular architectures, molecular weights, and application profiles.

Why Methyl Orange and Dimethyl Yellow Cannot Replace Diphenyl Orange


The defining value proposition of Diphenyl orange (Orange IV) lies in its uniquely low pH transition interval of 1.2–3.2, which is ~1.9 pH units more acidic than the working range of methyl orange (3.1–4.4) [1]. In titrations of strong acids (e.g., HCl, H₂SO₄) against weak bases, the equivalence point falls squarely within this acidic window; methyl orange changes colour well before equivalence, producing unacceptably large systematic errors [2]. Furthermore, Diphenyl orange exhibits substantial solubility in ethanol, enabling non‑aqueous titrations, Pd(II) trace sensing in organic solvents, and calcium/magnesium determinations that are inaccessible to methyl orange owing to its limited solubility in organic media [3]. Simple substitution by any in‑class azo indicator therefore compromises analytical accuracy and precludes critical application workflows.

Diphenyl Orange (Orange IV) Differentiation Evidence


pH Transition Interval Advantage Over Methyl Orange

Diphenyl orange (Orange IV) displays a visually sharp colour change from violet‑red (pH ≤ 1.2) to yellow (pH ≥ 3.0–3.2) . The commonly employed congener methyl orange transitions from red to orange‑yellow over pH 3.2–4.4 . The transition mid‑point of Diphenyl orange therefore lies approximately 1.9 pH units lower, making it the appropriate indicator for strong‑acid/weak‑base titrations (e.g., HCl vs. sodium carbonate or glycine) where the equivalence pH falls between 1.5 and 3.0.

Acid-base indicator Strong acid titration pH transition range

pKa Advantage Over Methyl Orange

The pKa of Diphenyl orange (Orange IV) is 2.0 at 25 °C , compared with 3.4 for methyl orange [1]. This ΔpKa of 1.4–1.5 units corresponds to a ~30‑fold difference in acid dissociation constant (Ka ≈ 1.0 × 10⁻² vs. ~4.0 × 10⁻⁴), establishing Diphenyl orange as a significantly stronger acid. The lower pKa directly underlies the compound's ability to respond chromatically in highly acidic media where methyl orange remains protonated and chromogenically silent.

pKa determination Acid-base equilibria Spectrophotometric titration

Spectral Shift Advantage Over Methyl Orange

Diphenyl orange undergoes a pronounced bathochromic shift upon protonation: λmax moves from 440–450 nm (orange, pH 4–12) to ~530 nm (purple, pH ≤ 1), yielding a Δλmax of 80–90 nm [1]. Under comparable conditions, methyl orange displays a λmax shift from ~466 nm (basic form) to ~504 nm (acidic form, pH 3.1), a Δλmax of only ~38 nm . The 2.1–2.4‑fold larger spectral separation for Diphenyl orange provides superior colour contrast and reduced spectral overlap between protonated and deprotonated species, facilitating both visual and instrumental endpoint detection.

Acidochromism UV-Vis spectrophotometry Halochromic dye

Pd(II) Sensing in Organic Solvent

In a 2025 study published in the International Journal of Molecular Sciences, Tropaeolin OO (Diphenyl orange) was explicitly selected as the Pd(II) complexing agent over other azo dyes specifically because of its 'excellent solubility in ethanol and ability to form a distinct coloured complex with Pd(II)' [1]. The developed UV‑Vis method achieved a limit of detection (LOD) of 10 µmol dm⁻³ at 535 nm in ethanolic solution, with spectrofluorimetric detection at 630 nm offering the same LOD in 10 min [1]. Methyl orange and structurally related azo indicators cannot serve this function owing to insufficient ethanol solubility and lack of selective Pd(II) complexation, representing a clear procurement‑relevant differentiation.

Palladium detection Fluorescence sensor Organic solvent sensing

Non-Aqueous Titration and Metal Ion Indication

Diphenyl orange (Orange IV) is formally indicated as an indicator for non‑aqueous titrations and for the determination of calcium and magnesium ions, frequently employed as a mixed indicator together with Eriochrome Black T to sharpen the endpoint colour transition . Methyl orange, by contrast, is confined to aqueous acid‑base titrations owing to poor solubility in non‑aqueous solvents such as glacial acetic acid, methanol, or ethanol, and it lacks the metal‑ion coordination properties required for complexometric hardness testing.

Non-aqueous titration Calcium determination Magnesium determination

Molecular Weight vs. Direct Orange 26

Diphenyl orange (Orange IV, Acid Orange 5) has a molecular weight of 375.38 g mol⁻¹ and a mono‑azo structure [1]. The textile dye Direct Orange 26 (CAS 3626‑36‑6), which occasionally appears under overlapping trade names such as 'Diphenyl Orange SE' or 'Direct Orange S', possesses a molecular weight of 756.67 g mol⁻¹ and a dis‑azo structure bearing two sulfonate groups [2]. The ~2‑fold molecular weight difference, distinct CAS numbers, and divergent UV‑Vis spectra provide unambiguous QC checkpoints for incoming material verification.

Chemical identity verification Molecular weight QC Procurement quality assurance

Diphenyl Orange (Orange IV) Key Applications


Strong Acid–Weak Base Titration

The pH transition interval of 1.2–3.2 makes Diphenyl orange the indicator of choice for strong‑acid/weak‑base titrations where the equivalence point lies between pH 1.5 and 3.0. Methyl orange (transition 3.2–4.4) changes colour prematurely in these systems, introducing positive systematic bias of >1%. Diphenyl orange provides a sharp violet‑red→yellow endpoint coincident with the true equivalence pH .

Trace Palladium Detection in Organic Reaction Media

Diphenyl orange is the only validated azo‑indicator‑based sensor for Pd(II) detection in ethanol, exploiting its unique combination of organic‑phase solubility and Pd(II) complexation selectivity. With an LOD of 10 µmol dm⁻³ (UV‑Vis, 535 nm; fluorescence, 630 nm), it enables rapid quality control of residual palladium in pharmaceutical intermediates produced via Suzuki, Heck, or Buchwald–Hartwig reactions [1].

Non-Aqueous Titration of Pharmaceutical Actives

Pharmacopoeial monographs for weakly basic drug substances often specify non‑aqueous titration with perchloric acid in glacial acetic acid. Diphenyl orange functions reliably in this non‑aqueous matrix where methyl orange is insoluble and non‑functional, delivering a distinct colour change at the titration endpoint .

Complexometric Determination of Ca and Mg Hardness

When used as a mixed indicator with Eriochrome Black T, Diphenyl orange sharpens the colour transition in EDTA titrimetric determination of total water hardness (Ca²⁺ + Mg²⁺), improving endpoint precision compared with Eriochrome Black T alone. This application is inaccessible to methyl orange, which does not form stable metal‑ion complexes under EDTA titration conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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